molecular formula C10H7BrF2N2O2 B2477072 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514941-98-9

8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2477072
CAS No.: 2514941-98-9
M. Wt: 305.079
InChI Key: ADRLERDBBYLFAG-UHFFFAOYSA-N
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Description

8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7BrF2N2O2 and its molecular weight is 305.079. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives are primarily used in the synthesis of heterocyclic compounds. For instance, the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids involves reacting 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolyzing the resulting ethyl carboxylates. These compounds have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Furthermore, 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides have been synthesized and tested pharmacologically to assess their anti-inflammatory and analgesic activity as well as their ulcerogenic action on the gastrointestinal tract (Di Chiacchio et al., 1998).

Mechanism of Action

Target of Action

The primary target of 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This disruption in the citric acid cycle and the electron transport chain can lead to a decrease in ATP production, affecting cellular functions .

Biochemical Pathways

By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production . The downstream effects include a decrease in ATP production, which can affect various cellular processes that rely on ATP for energy.

Result of Action

The inhibition of SDH and the subsequent disruption of energy production can lead to various molecular and cellular effects. Depending on the specific cell type and context, this could potentially lead to cell death or other changes in cell behavior .

Properties

IUPAC Name

8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2O2/c1-4-2-5(11)9-14-6(8(12)13)7(10(16)17)15(9)3-4/h2-3,8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRLERDBBYLFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2C(=C1)Br)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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